![molecular formula C20H25NO5S B6428308 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide CAS No. 2034591-80-3](/img/structure/B6428308.png)

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are used as antibiotics, diuretics, and anticonvulsants, among other applications .

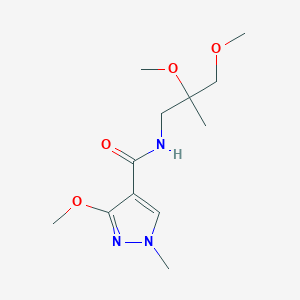

Molecular Structure Analysis

The molecular structure of this compound would include a phenyl ring, a tetrahydropyran ring, and a sulfonamide group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s water solubility, while the phenyl and tetrahydropyran rings could contribute to its lipophilicity .Mécanisme D'action

Target of Action

The primary target of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide is Interstitial Collagenase . This enzyme plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is believed to interact with its target, the interstitial collagenase, and modulate its activity . The resulting changes could potentially influence various physiological and pathological processes where this enzyme is involved .

Biochemical Pathways

Given its target, it is likely to be involved in pathways related to extracellular matrix remodeling and potentially others where interstitial collagenase plays a role .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its interaction with interstitial collagenase and the subsequent modulation of the enzyme’s activity. This could potentially result in altered extracellular matrix remodeling and other related physiological or pathological processes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5S/c1-25-18-9-5-6-10-19(18)27(23,24)21-15-20(22,16-7-3-2-4-8-16)17-11-13-26-14-12-17/h2-10,17,21-22H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKHPINXXCQSSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B6428227.png)

![2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6428241.png)

![1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6428244.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide](/img/structure/B6428245.png)

![(2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6428256.png)

![(2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide](/img/structure/B6428272.png)

![2-(benzylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428279.png)

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428280.png)

![5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6428288.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6428294.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428297.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6428305.png)

![3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea](/img/structure/B6428320.png)